1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a piperazine ring substituted with a methylsulfonyl group, an ethyl linker, and a naphthalen-1-ylmethyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Intermediate: Starting with piperazine, a methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine.
Linker Addition: The ethyl linker can be added through an alkylation reaction using an appropriate ethyl halide.
Urea Formation: The final step involves the reaction of the intermediate with naphthalen-1-ylmethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases involving specific enzyme targets or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific biological target. Generally, such compounds might act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate conversion.
Modulating Receptors: Interacting with receptor sites to either activate or inhibit their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylmethyl)urea
- 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(benzyl)urea
Uniqueness
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalen-1-ylmethyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities compared to its analogs.
Properties
IUPAC Name |
1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-27(25,26)23-13-11-22(12-14-23)10-9-20-19(24)21-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWOWYSAVAKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.